
Cellulose hydroxyethylate
Overview
Description
Cellulose hydroxyethylate, commonly referred to as hydroxyethyl cellulose (HEC), is a non-ionic, water-soluble cellulose ether derived from the chemical modification of native cellulose. Its chemical structure involves the substitution of hydroxyl groups in the anhydroglucose units of cellulose with hydroxyethyl groups (-CH2CH2OH), resulting in a polymer with enhanced solubility and functional versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cellulose hydroxyethylate involves the reaction of cellulose with ethylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the efficient introduction of hydroxyethyl groups into the cellulose structure .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where cellulose is first treated with sodium hydroxide to activate the hydroxyl groups. Ethylene oxide is then introduced, and the reaction mixture is maintained at elevated temperatures (around 50-70°C) and pressures (1-2 atm) for several hours. The resulting product is purified by washing and neutralization to remove any residual reactants and by-products .
Chemical Reactions Analysis
Types of Reactions: Cellulose hydroxyethylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyethyl groups can be further modified through substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Substitution: Various cellulose derivatives with different functional groups.
Hydrolysis: Regenerated cellulose.
Scientific Research Applications
Pharmaceutical Applications
HEC is widely utilized in the pharmaceutical industry for its versatility and biocompatibility:
- Drug Delivery Systems : HEC serves as a binder and thickener in tablet formulations. It aids in the sustained release of active pharmaceutical ingredients by forming a gel-like matrix that controls drug dissolution rates .
- Ophthalmic Solutions : Its viscosity-enhancing properties make HEC an ideal component in eye drops, providing prolonged retention time on the ocular surface .
- Wound Dressings : HEC is used in hydrogels for wound care applications due to its moisture-retaining capabilities and biocompatibility, promoting healing while minimizing scarring .
Food Industry Applications
In the food sector, hydroxyethyl cellulose is valued for its stabilizing and thickening properties:
- Food Stabilizer : HEC is commonly added to ice creams and dairy products to improve texture and prevent ice crystal formation during storage .
- Encapsulation Agent : It is employed to encapsulate flavors and nutrients, enhancing their stability and release profiles in food products .
- Film Formation : HEC-based films are explored for food packaging applications due to their mechanical strength and barrier properties against moisture and gases .
Cosmetic Applications
The cosmetic industry leverages HEC for its functional benefits:
- Thickening Agent : HEC is widely used in lotions, creams, shampoos, and other personal care products to enhance viscosity and improve product texture .
- Film Former : It helps form protective films on the skin or hair, providing a smooth application experience while retaining moisture .
Material Science Applications
HEC is increasingly being explored in materials science for innovative applications:
- Biodegradable Films : Research has shown that HEC can be combined with other polymers to create biodegradable films with enhanced mechanical properties and UV protection, making them suitable for sustainable packaging solutions .
- Adhesives : The compound's adhesive properties make it useful in formulating eco-friendly adhesives for various applications, including woodworking and construction .
Case Study 1: Drug Delivery Enhancement
A study demonstrated that incorporating hydroxyethyl cellulose into a formulation of vitamin B12 injections significantly extended the drug's efficacy by slowing its release rate. This application highlights HEC's role in improving therapeutic outcomes through controlled drug delivery systems .
Case Study 2: Food Packaging Innovation
Research involving HEC-based composite films revealed that by integrating polyvinyl alcohol and ε-polylysine as reinforcing agents, the resulting films exhibited excellent mechanical strength (95.9 MPa tensile strength) and UV-blocking capabilities (98.35% UV-A blocking), showcasing its potential as an alternative to conventional plastic packaging materials .
Mechanism of Action
The mechanism of action of cellulose hydroxyethylate involves its ability to form hydrogen bonds with water molecules, leading to the formation of a gel-like network. This network increases the viscosity of solutions and provides structural stability. In drug delivery systems, this compound acts as a carrier, entrapping drug molecules and facilitating their controlled release across biological membranes .
Comparison with Similar Compounds
Key Properties:
- CAS Number : 9004-62-0
- Molecular Formula : (C6H10O5)n modified with hydroxyethyl groups.
- Solubility: Soluble in water and polar organic solvents (e.g., ethanol, acetone) depending on the degree of substitution (DS) .
- Thermal Stability : Stable up to 140°C, with degradation occurring at higher temperatures .
- Applications : Widely used in pharmaceuticals (as a thickening agent), cosmetics (stabilizer), construction (water retention in cement), and hydrogels for biomedical applications .
Comparison with Similar Compounds
Cellulose hydroxyethylate belongs to a family of cellulose ethers, each with distinct substitution patterns and functional properties. Below is a detailed comparison with hydroxypropyl methylcellulose (HPMC), methyl cellulose (MC), and sodium carboxymethyl cellulose (CMC).
Solubility and Rheological Behavior
Substitution Patterns and Functional Performance
- HEC : Exhibits a uniform hydroxyethyl substitution along the cellulose backbone, enhancing water retention and film-forming capabilities. The DS typically ranges from 0.5 to 3.0, with higher DS improving solubility in organic solvents .
- HPMC : Combines methyl and hydroxypropyl substitutions. Methyl groups provide thermal gelation, while hydroxypropyl groups improve solubility and prevent crystallization .
- MC : Contains methyl groups only; lower substitution uniformity leads to reduced solubility and higher gelation temperatures compared to HEC .
- CMC : Carboxymethyl substitution introduces anionic charges, making it pH-sensitive and highly effective in ionic environments .
Table 1: Comparative Analysis of Cellulose Ethers
Property | HEC | HPMC | MC | CMC |
---|---|---|---|---|
Substitution Type | Hydroxyethyl | Methyl/Hydroxypropyl | Methyl | Carboxymethyl |
Ionic Nature | Non-ionic | Non-ionic | Non-ionic | Anionic |
Thermal Stability (°C) | 140 | 120 | 100 | 80 |
pH Stability Range | 2–12 | 3–11 | 4–8 | 6–9 |
Key Application | Hydrogels | Drug delivery | Food thickener | Ionic gels |
Q & A
Q. Basic: What experimental parameters are critical for synthesizing cellulose hydroxyethylate with controlled molar substitution (MS)?
Answer:
The molar substitution (MS) of CHE—defined as the average number of hydroxyethyl groups per anhydroglucose unit—is controlled by reaction time, temperature, alkali concentration (e.g., NaOH), and the molar ratio of ethylene oxide to cellulose. A typical protocol involves:
- Alkali activation : Pretreating cellulose with 10–20% NaOH to swell fibers and increase reactivity .
- Etherification : Reacting with ethylene oxide at 40–60°C for 4–8 hours under controlled pH (9–12) to prevent hydrolysis .
- Neutralization and purification : Washing with aqueous ethanol to remove unreacted reagents.
Variations in these parameters can lead to MS values ranging from 0.5 to 3.0, impacting solubility and rheological properties. For reproducibility, document alkali concentration and reaction stoichiometry precisely .
Q. Advanced: How can conflicting literature data on CHE solubility in polar solvents be resolved?
Answer:
Discrepancies in solubility reports often arise from differences in MS, substitution homogeneity, and analytical methods. For example:
- High-MS CHE (MS >2.0) : Typically soluble in cold water but may form gels at elevated temperatures due to hydrophobic interactions .
- Low-MS CHE (MS <1.0) : Requires alkaline or polar aprotic solvents (e.g., DMSO) for dissolution .
To address contradictions:
Standardize characterization : Use size-exclusion chromatography (SEC) paired with multi-angle light scattering (MALS) to assess molecular weight and aggregation .
Control substitution patterns : Apply nuclear magnetic resonance (NMR) to quantify hydroxyethyl distribution (e.g., ¹³C NMR for C2/C6 substitution ratios) .
Report solvent history : Prehydration time and temperature significantly affect dissolution behavior .
Q. Basic: What spectroscopic methods are most effective for characterizing CHE’s degree of substitution (DS)?
Answer:
- ¹H/¹³C NMR : Directly quantifies hydroxyethyl groups by integrating peaks at δ 3.4–3.8 ppm (methylene protons) and δ 60–70 ppm (hydroxyethyl carbons) .
- FTIR : Identifies ether linkages (C-O-C) at 1100–1050 cm⁻¹ and hydroxyl groups at 3400 cm⁻¹. Calibration against titrimetric methods (e.g., Zeisel cleavage) improves accuracy .
- Elemental analysis : Measures nitrogen content (Kjeldahl method) in carboxymethyl-hydroxyethyl cellulose derivatives to calculate DS .
Table 1: Comparison of DS Determination Methods
Method | Sensitivity | Sample Prep Time | Accuracy (±DS) |
---|---|---|---|
NMR | High | 2–4 hours | 0.05 |
FTIR | Moderate | 1 hour | 0.1 |
Elemental | Low | 6–8 hours | 0.2 |
Q. Advanced: How do heterogeneous substitution patterns in CHE influence its rheological properties in aqueous solutions?
Answer:
Uneven hydroxyethyl distribution along the cellulose backbone creates regions of varying hydrophilicity, affecting:
- Viscosity : Higher substitution homogeneity reduces shear-thinning behavior by minimizing hydrophobic domains .
- Thermal stability : Clustered substitutions destabilize hydrogen bonds, lowering gelation temperatures .
Methodological recommendations : - Use HPLC-SEC with viscometric detection to correlate substitution uniformity with intrinsic viscosity .
- Perform rheometry under controlled shear rates (0.1–100 s⁻¹) to model industrial processing conditions .
Contradictory findings in literature often stem from inadequate substitution profiling; always pair rheological data with DS/MS analysis .
Q. Basic: What purification techniques ensure minimal residual alkali in CHE post-synthesis?
Answer:
Residual NaOH (>0.5%) can degrade cellulose chains and alter solubility. Effective methods include:
- Dialysis : Use cellulose ester membranes (MWCO 12–14 kDa) against deionized water for 48 hours .
- Solvent precipitation : Add CHE solution to acetone (1:3 v/v), filter, and dry at 40°C .
- Conductivity testing : Verify residual alkali levels <0.1% via conductivity measurements (<50 µS/cm) .
Q. Advanced: Why do studies report conflicting glass transition temperatures (Tg) for CHE, and how can this be mitigated?
Answer:
Reported Tg values for CHE range from 140°C to 180°C due to:
- Moisture content : CHE is hygroscopic; even 2% moisture can lower Tg by 20–30°C .
- Substitution degree : Higher MS increases chain flexibility, reducing Tg .
Best practices : - Use dynamic mechanical analysis (DMA) in dry N₂ atmosphere to minimize humidity effects.
- Pre-dry samples at 60°C under vacuum for 24 hours before testing .
Q. Basic: How can researchers validate the absence of cytotoxic byproducts in CHE for biomedical applications?
Answer:
- Liquid chromatography-mass spectrometry (LC-MS) : Screen for ethylene glycol dimers (m/z 106.1) and chlorinated byproducts (if synthesized via epichlorohydrin routes) .
- Cell viability assays : Test CHE extracts (24-hour incubation) on L929 fibroblasts using ISO 10993-5 guidelines .
- Endotoxin testing : Apply Limulus amebocyte lysate (LAL) assay to ensure levels <0.25 EU/mL .
Q. Advanced: What computational models predict CHE’s interaction with other polysaccharides in composite materials?
Answer:
- Molecular dynamics (MD) simulations : Model hydrogen bonding between CHE and chitosan using GROMACS with CHARMM36 force fields .
- Coarse-grained models : Predict phase behavior in CHE/alginate blends via dissipative particle dynamics (DPD) .
Validate simulations with experimental data from small-angle X-ray scattering (SAXS) to assess interchain distances .
Q. Basic: What are the key considerations for replicating CHE’s enzymatic degradation studies?
Answer:
- Enzyme selection : Use cellulase from Trichoderma reesei (≥2 U/mg) for consistent hydrolysis rates .
- Substrate preparation : Mill CHE to 50–100 µm particle size to maximize surface area.
- Control pH : Maintain pH 5.0 (acetate buffer) to stabilize enzyme activity .
Report degradation products via HPAEC-PAD to quantify glucose and cellobiose yields .
Q. Advanced: How can researchers resolve discrepancies in CHE’s reported antioxidant activity across studies?
Answer:
Variability arises from:
- Sample purity : Residual lignin or hemicellulose in cellulose feedstock may confound results .
- Assay interference : CHE’s viscosity in DPPH assays reduces radical accessibility, leading to false negatives .
Solutions : - Purify CHE via ion-exchange chromatography to remove phenolic impurities.
- Use electron paramagnetic resonance (EPR) instead of UV-Vis assays for accurate radical scavenging quantification .
Properties
IUPAC Name |
1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVHKAPIXJTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Details | MSDS | |
Record name | Hydroxyethyl cellulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. Hydroxyethyl cellulose acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes. | |
Record name | Hydroxyethyl cellulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9004-62-0 | |
Record name | Hydroxyethyl cellulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
Decomposes at 205ºC as Cellosize | |
Details | Cellosize product information | |
Record name | Hydroxyethyl cellulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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